

Comparative Analysis of the Spectral Properties of N-Methyl-p-(o-tolylazo)aniline

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Compound of Interest		
Compound Name:	N-Methyl-p-(o-tolylazo)aniline	
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **N-Methyl-p-(o-tolylazo)aniline** in comparison to a structurally related azo dye.

This guide provides a detailed comparative analysis of the spectral properties of **N-Methyl-p-(o-tolylazo)aniline** and a suitable alternative, N,N-Dimethyl-p-(phenylazo)aniline. The analysis is supported by experimental data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and a visual representation of the synthetic workflow are included to facilitate understanding and replication of the presented data.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings, are a prominent class of organic compounds with wide-ranging applications in textiles, printing, and as indicators. Their rich electronic properties, arising from the extended π -conjugated system, make them fascinating subjects for spectroscopic studies. **N-Methyl-p-** (**o-tolylazo)aniline** is an aminoazobenzene derivative with potential applications stemming from its specific substitution pattern. Understanding its spectral properties is crucial for predicting its behavior in different chemical environments and for the development of new applications.

This guide presents a comparative analysis of the UV-Vis, NMR, and FT-IR spectral data of **N-Methyl-p-(o-tolylazo)aniline** and N,N-Dimethyl-p-(phenylazo)aniline. The latter serves as a



valuable comparator due to its structural similarity, allowing for an insightful examination of the effects of the additional methyl group on the tolyl ring and the N-methylation on the spectral characteristics.

Data Presentation UV-Visible Spectral Data

The UV-Visible absorption spectra of azo dyes are sensitive to the electronic structure of the molecule and the polarity of the solvent, a phenomenon known as solvatochromism. The position of the maximum absorption wavelength (λ max) provides insights into the energy of the electronic transitions within the molecule.

Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)	Reference
N-Methyl-p-(o- tolylazo)aniline	Data not available	-	-	-
N,N-Dimethyl-p- (phenylazo)anilin e	Ethanol	408	26,300	
Cyclohexane	402	-	[1]	
Acetonitrile	410	-	[1]	_
4- Aminoazobenzen e	Ethanol	381	-	[2]

Note: Specific experimental data for **N-Methyl-p-(o-tolylazo)aniline** was not available in the searched literature. The data for the closely related compounds are provided for comparative context.

NMR Spectral Data



 1 H and 13 C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts (δ) of the protons and carbon atoms are influenced by their local electronic environment.

¹H NMR Spectral Data (in CDCl₃, δ in ppm)

Compound	Ar-H	N-CH₃	Ar-CH₃	Reference
N-Methyl-p-(o- tolylazo)aniline	Data not available	-	-	-
N,N-Dimethyl-p- (phenylazo)anilin e	7.91-7.85 (m, 2H), 7.49-7.40 (m, 3H), 6.78 (d, J=9.2 Hz, 2H)	3.09 (s, 6H)	-	[3]
N-Methylaniline	7.19-7.15 (m, 2H), 6.76-6.72 (m, 1H), 6.66- 6.63 (m, 2H)	2.85 (s, 3H)	-	[4][5]

¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

Compound	Aromatic Carbons	N-CH₃	Ar-CH₃	Reference
N-Methyl-p-(o- tolylazo)aniline	Data not available	-	-	-
N,N-Dimethyl-p- (phenylazo)anilin e	152.6, 143.5, 129.1, 128.9, 124.7, 122.1, 111.4	40.4	-	[3]
N-Methylaniline	149.5, 129.3, 117.3, 112.9	30.8	-	[4][6]

FT-IR Spectral Data



FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound	Key Vibrational Frequencies (cm ⁻¹)	Reference
N-Methyl-p-(o-tolylazo)aniline	Data not available	-
N,N-Dimethyl-p- (phenylazo)aniline	~1600 (N=N stretch), ~1500 (C=C aromatic stretch), ~1365 (C-N stretch)	General Azo Dye Spectra
N-Methylaniline	3417 (N-H stretch), 1603, 1508 (C=C aromatic stretch), 1317 (C-N stretch)	[7][8]

Experimental Protocols Synthesis of N-Methyl-p-(o-tolylazo)aniline

The synthesis of **N-Methyl-p-(o-tolylazo)aniline** typically involves a diazotization reaction followed by an azo coupling.[9][10]

- Diazotization of o-Toluidine: o-Toluidine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
- Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of N-methylaniline in a suitable solvent. The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of a colored precipitate.
- Purification: The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure N-Methyl-p-(otolylazo)aniline.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a double-beam spectrophotometer.[11][12]



- Sample Preparation: Solutions of the azo dye are prepared in various solvents of different polarities (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.
- Measurement: The absorption spectra are recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference.
- Data Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined for each solvent.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[4]

- Sample Preparation: Approximately 5-10 mg of the azo dye is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
- Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

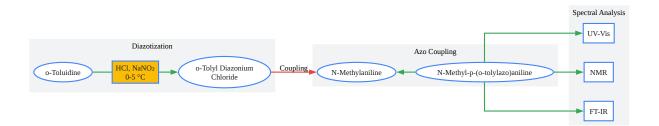
FT-IR Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer.[7][8]

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
 of the dye with dry KBr and pressing the mixture into a transparent disk. Liquid samples can
 be analyzed as a thin film between salt plates.
- Measurement: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
- Data Analysis: The positions of the characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mandatory Visualization





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